Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive overview of the spectral analysis of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine, a benzimidazole derivative of interest in pharmaceutical and chemical research. The structural elucidation of this compound is paramount for its application, and this document details the expected outcomes from key analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretations of predicted spectral data based on established principles and data from analogous structures. While experimental data for this specific molecule is not publicly available, this guide constructs a robust predictive analysis to aid in its identification and characterization.
Introduction to 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine
Benzimidazoles are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The specific derivative, 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine, possesses a unique combination of a benzimidazole core, a primary amine, and an ether-containing alkyl chain. Its molecular formula is C12H17N3O, with a monoisotopic mass of 219.137 g/mol .[2] The precise characterization of its molecular structure is a critical prerequisite for understanding its chemical behavior and potential applications. Spectroscopic methods provide a powerful toolkit for this purpose, offering detailed information about the connectivity of atoms and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules in solution.[1] By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment and connectivity of atoms within a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.
Experimental Protocol (Hypothetical):
A ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of the compound in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 300 or 400 MHz spectrometer.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.5 | Multiplet | 4H | Ar-H |
| ~ 5.0 - 5.5 | Broad Singlet | 2H | -NH₂ |
| ~ 4.1 | Triplet | 2H | N-CH₂- |
| ~ 3.4 | Quartet | 2H | -O-CH₂-CH₃ |
| ~ 3.3 | Triplet | 2H | -CH₂-O- |
| ~ 2.0 | Quintet | 2H | -CH₂-CH₂-CH₂- |
| ~ 1.1 | Triplet | 3H | -CH₃ |
Interpretation:
The aromatic protons on the benzimidazole ring are expected to resonate in the downfield region (7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current.[1] The protons of the primary amine (-NH₂) would likely appear as a broad singlet due to quadrupole broadening and chemical exchange. The methylene group attached to the benzimidazole nitrogen (N-CH₂) is expected to be a triplet, coupled to the adjacent methylene group. The ethoxy group will show a characteristic quartet for the methylene protons (-O-CH₂) and a triplet for the methyl protons (-CH₃). The remaining methylene groups in the propyl chain will appear as triplets or more complex multiplets due to spin-spin coupling.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.
Experimental Protocol (Hypothetical):
A ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR. A proton-decoupled spectrum would be recorded to simplify the spectrum to a series of single peaks for each unique carbon atom.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 160 | C=N (Amine carbon) |
| ~ 130 - 145 | Ar-C (Quaternary) |
| ~ 110 - 125 | Ar-CH |
| ~ 66 | -O-CH₂- |
| ~ 68 | -CH₂-O- |
| ~ 42 | N-CH₂- |
| ~ 28 | -CH₂-CH₂-CH₂- |
| ~ 15 | -CH₃ |
Interpretation:
The carbon atom of the C=N bond in the imidazole ring is expected to be the most downfield signal. The aromatic carbons will appear in the typical range of 110-145 ppm. The aliphatic carbons of the ethoxypropyl chain will be found in the upfield region of the spectrum, with the carbons directly attached to heteroatoms (N and O) being more deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol (Hypothetical):
An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
Predicted IR Absorption Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine |
| 3050 - 3000 | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H |
| ~ 1630 | C=N Stretch | Imine |
| ~ 1600, 1475 | C=C Stretch | Aromatic Ring |
| ~ 1580 | N-H Bend | Primary Amine |
| ~ 1100 | C-O Stretch | Ether |
Interpretation:
The IR spectrum is expected to show characteristic strong, broad peaks in the 3400-3200 cm⁻¹ region, corresponding to the N-H stretching vibrations of the primary amine.[3] The presence of both aromatic and aliphatic C-H bonds will be indicated by absorption bands just above and below 3000 cm⁻¹, respectively. The C=N stretching of the imidazole ring and the C=C stretching of the benzene ring will appear in the 1630-1475 cm⁻¹ region. A significant peak around 1100 cm⁻¹ will be indicative of the C-O stretching vibration of the ether linkage.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.
Experimental Protocol (Hypothetical):
A mass spectrum would be acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.
Predicted Mass Spectrometry Data:
| m/z | Ion |
| 220.1444 | [M+H]⁺ |
| 242.1264 | [M+Na]⁺ |
| 219.1371 | [M]⁺ |
Interpretation:
In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 220.1444.[2] Adducts with sodium [M+Na]⁺ may also be observed. The fragmentation of the molecular ion would likely involve the cleavage of the ethoxypropyl side chain.
Predicted Fragmentation Pathway:
A likely fragmentation pathway would involve the loss of the ethoxypropyl group or parts of it. For instance, cleavage of the C-N bond connecting the propyl chain to the benzimidazole ring would result in a fragment corresponding to the protonated 2-aminobenzimidazole core.
Visualizations
Molecular Structure: ```dot
digraph "1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000];
node [shape=plaintext, fontname="sans-serif", fontsize=10];
edge [fontname="sans-serif", fontsize=10];
// Benzimidazole Ring
N1 [label="N", pos="0,0.7!"];
C2 [label="C", pos="-0.8,0!"];
N3 [label="N", pos="0,-0.7!"];
C4 [label="C", pos="1.2,-0.7!"];
C5 [label="C", pos="1.9,0!"];
C6 [label="C", pos="1.2,0.7!"];
C7 [label="C", pos="0.8,-1.4!"];
C8 [label="C", pos="2.3,-1.4!"];
C9 [label="C", pos="2.6,0.7!"];
C10 [label="C", pos="1.9,1.4!"];
// Amine Group
N_amine [label="NH2", pos="-1.8,0!"];
// Ethoxypropyl Chain
C_propyl1 [label="CH2", pos="0,2.1!"];
C_propyl2 [label="CH2", pos="-0.8,2.8!"];
C_propyl3 [label="CH2", pos="0,3.5!"];
O_ether [label="O", pos="0.8,4.2!"];
C_ethyl1 [label="CH2", pos="1.6,3.5!"];
C_ethyl2 [label="CH3", pos="2.4,4.2!"];
// Bonds
N1 -- C2;
C2 -- N3;
N3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- N1;
C4 -- C7;
C7 -- C8;
C8 -- C9;
C9 -- C5;
C9 -- C10;
C10 -- C6;
C2 -- N_amine;
N1 -- C_propyl1;
C_propyl1 -- C_propyl2;
C_propyl2 -- C_propyl3;
C_propyl3 -- O_ether;
O_ether -- C_ethyl1;
C_ethyl1 -- C_ethyl2;
}
Caption: Predicted major fragmentation pathways in ESI-MS.
Conclusion
The comprehensive spectral analysis outlined in this guide provides a robust framework for the identification and structural confirmation of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively offer a unique spectral fingerprint for this molecule. Researchers synthesizing or working with this compound can use this guide as a reference for interpreting their experimental results, ensuring the identity and purity of their material. The congruence of experimental data with the predictions laid out in this document would provide strong evidence for the correct molecular structure.
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